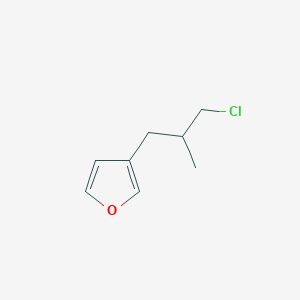
3-(3-Chloro-2-methylpropyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-2-methylpropyl)furan is an organic compound with the molecular formula C8H11ClO. It is a furan derivative, characterized by a furan ring substituted with a 3-chloro-2-methylpropyl group. This compound is primarily used in research and development within the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 3-(3-Chloro-2-methylpropyl)furan involves the reaction of 3-chloro-3-phenyldiazirines with α,β-alkenyl ketones. This reaction is mediated by boron trifluoride etherate (BF3·Et2O) and proceeds through a formal [4 + 1] cycloaddition, followed by cyclopropanation, Cloke–Wilson rearrangement, and elimination of hydrogen chloride (HCl) in a one-flask approach . This method is advantageous due to its metal-free and oxidant-free conditions, making it efficient and environmentally friendly.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and scaling up of the process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-2-methylpropyl)furan undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloro-2-methylpropyl group can be substituted with other nucleophiles.
Oxidation Reactions: The furan ring can undergo oxidation to form furan derivatives with different functional groups.
Reduction Reactions: The compound can be reduced to form different furan derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium diethyl phosphite and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted furans depending on the nucleophile used.
Oxidation Reactions: Products include furan derivatives with different oxidation states.
Reduction Reactions: Products include reduced furan derivatives with different functional groups.
Scientific Research Applications
3-(3-Chloro-2-methylpropyl)furan has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-2-methylpropyl)furan involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atom acts as a leaving group, allowing the formation of new carbon-carbon or carbon-heteroatom bonds . Additionally, the furan ring can participate in various cycloaddition reactions, contributing to its versatility in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(3-Chloro-2-methylpropyl)furan is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for various research and industrial applications.
Properties
Molecular Formula |
C8H11ClO |
|---|---|
Molecular Weight |
158.62 g/mol |
IUPAC Name |
3-(3-chloro-2-methylpropyl)furan |
InChI |
InChI=1S/C8H11ClO/c1-7(5-9)4-8-2-3-10-6-8/h2-3,6-7H,4-5H2,1H3 |
InChI Key |
IKMNUJCMHOXJKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=COC=C1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



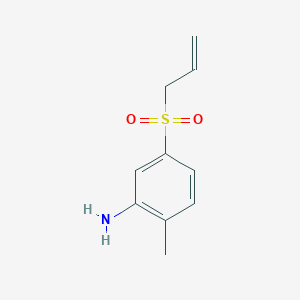
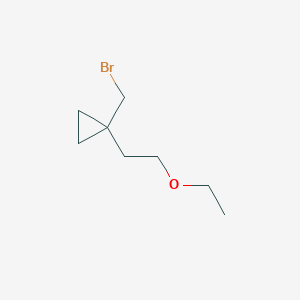
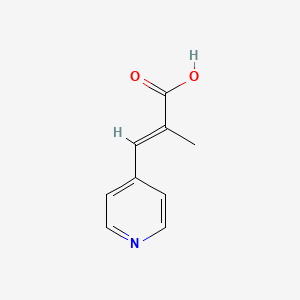
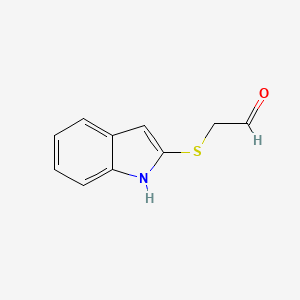
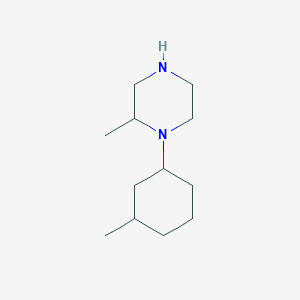
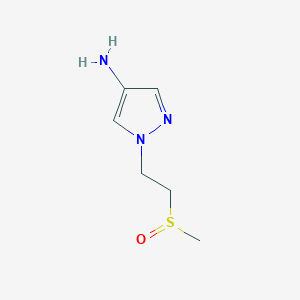
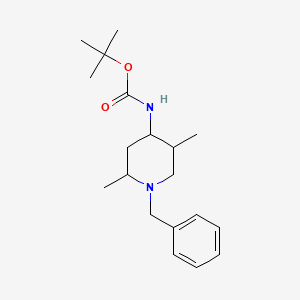

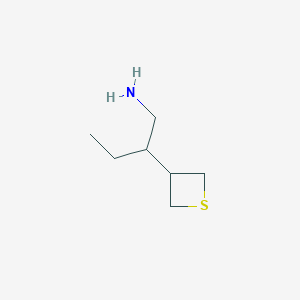
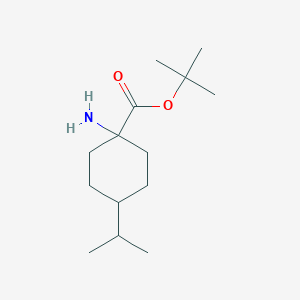
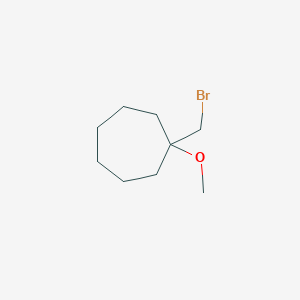
![4-[(2-Hydroxy-4,5-dimethylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13190896.png)
![4-[2-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13190904.png)
